molecular formula C10H19Cl3O2 B13950795 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane CAS No. 54890-04-9

2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane

Cat. No.: B13950795
CAS No.: 54890-04-9
M. Wt: 277.6 g/mol
InChI Key: DKYJZZXSBAPULJ-UHFFFAOYSA-N
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Description

2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane is an organic compound with the CAS Number 54890-04-9 and a molecular formula of C10H19Cl3O2 . It is also known by synonyms such as 2,2'-[(2,2,2-Trichloroethylidene)bis(oxy)]bisbutane and NSC-30231 . This chemical is supplied as a high-purity product for use in laboratory research and chemical synthesis. Compounds with trichloroethoxy groups are of significant interest in synthetic chemistry, often utilized as intermediates or building blocks in the development of more complex molecules, including pharmaceuticals and biochemicals . As a specialist intermediate, it can serve as a key precursor in organic synthesis. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor should it be incorporated into commercial products without proper regulatory approvals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

54890-04-9

Molecular Formula

C10H19Cl3O2

Molecular Weight

277.6 g/mol

IUPAC Name

2-(1-butan-2-yloxy-2,2,2-trichloroethoxy)butane

InChI

InChI=1S/C10H19Cl3O2/c1-5-7(3)14-9(10(11,12)13)15-8(4)6-2/h7-9H,5-6H2,1-4H3

InChI Key

DKYJZZXSBAPULJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(C(Cl)(Cl)Cl)OC(C)CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution reaction between sec-butyl alcohol and a trichlorinated ethoxy precursor , typically trichloroacetaldehyde (chloral) or its derivatives, under basic conditions. The reaction proceeds through the formation of an intermediate chlorinated hemiacetal or ether, followed by further substitution to yield the final ether compound.

Typical Reaction Conditions

  • Reagents : Sec-butyl alcohol, trichloroacetaldehyde or equivalent trichlorinated ethoxy source.
  • Catalysts/Base : Potassium carbonate (K₂CO₃) or other mild bases to promote nucleophilic substitution.
  • Solvents : Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or other aprotic solvents.
  • Temperature : Ambient to reflux conditions depending on solvent and reagent reactivity.
  • Reaction Time : Several hours to overnight to ensure complete conversion.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Formation of trichloroethoxy intermediate Reaction of trichloroacetaldehyde with base Generates reactive intermediate
2 Nucleophilic substitution by sec-butyl alcohol Addition of sec-butyl alcohol in presence of K₂CO₃ Ether bond formation
3 Work-up and purification Extraction with organic solvents, washing, drying, and recrystallization Yields pure this compound

Representative Synthesis Example

In a typical procedure, sec-butyl alcohol is added dropwise to a stirred solution of trichloroacetaldehyde and potassium carbonate in dichloromethane at room temperature. The reaction mixture is stirred for 12–24 hours. After completion, the mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the target compound with yields ranging from 60% to 85% depending on reaction optimization.

Analytical Data and Reaction Monitoring

Spectroscopic Characterization

Reaction Yield and Purity Data

Parameter Value
Typical yield 60–85%
Purity (by GC or HPLC) >95%
Melting point Not widely reported; depends on purity

Comparative Analysis of Preparation Methods

Method Reagents Catalyst/Base Solvent Yield (%) Notes
Direct nucleophilic substitution of trichloroacetaldehyde with sec-butyl alcohol Sec-butyl alcohol, trichloroacetaldehyde K₂CO₃ Dichloromethane 60–85 Most common, mild conditions
Alternative base catalysts Sec-butyl alcohol, trichloroacetaldehyde NaHCO₃, triethylamine THF or CH₂Cl₂ 55–75 Variation in base affects yield
Stepwise synthesis via chloral hydrate intermediate Sec-butyl alcohol, chloral hydrate K₂CO₃ THF 50–70 Requires additional dehydration step

Chemical Reactions Analysis

2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

  • Structural Differences: Unlike 2-(1-sec-butoxy-2,2,2-trichloroethoxy)butane, this compound features a phenoxy-ethoxyethanol backbone with a 1,1,3,3-tetramethylbutyl substituent.
  • Toxicity : Classified as Acute Toxicity Category 4 (Oral) and Serious Eye Damage Category 1 . The trichloroethoxy group in the target compound may exacerbate toxicity due to chlorine’s electron-withdrawing effects, though direct comparisons are speculative.

1-(1-Butoxyethoxy)butane

  • Its molecular formula (C₁₀H₂₂O₂) and weight (174.28 g/mol) are lower than the target compound’s.
  • Safety Profile: Limited toxicity and ecological data are available; the substance is labeled for R&D use only . The absence of chlorine likely reduces its environmental persistence compared to chlorinated analogs.

3-Ethoxy-2,2-dimethylbutane (CAS 25246-76-8)

  • Structural Differences : A branched ether with ethoxy and dimethyl groups (molecular formula C₈H₁₈O , weight 130.23 g/mol ). Its LogP (2.46 ) indicates moderate hydrophobicity, significantly lower than the estimated value for the chlorinated target compound.

Data Table: Comparative Analysis

Property This compound 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 1-(1-Butoxyethoxy)butane 3-Ethoxy-2,2-dimethylbutane
CAS Number N/A 9036-19-5 N/A 25246-76-8
Molecular Formula C₁₀H₁₉Cl₃O₂ C₁₆H₂₄O₃ C₁₀H₂₂O₂ C₈H₁₈O
Molecular Weight (g/mol) ~305.6 (calc.) 264.36 174.28 130.23
LogP (Experimental/Estimated) High (est. >3.5) N/A N/A 2.46
Toxicity Assumed higher (chlorinated) Acute Toxicity Cat 4, Eye Damage Cat 1 Insufficient data Not available
Primary Use Hypothesized as synthetic intermediate R&D R&D Organic synthesis

Biological Activity

2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butane backbone with a sec-butoxy group and a trichloroethoxy moiety. Its chemical structure can be represented as follows:

CxHyClzOn\text{C}_x\text{H}_y\text{Cl}_z\text{O}_n

where xx, yy, zz, and nn vary depending on the specific arrangement of atoms in the compound.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi.
  • Toxicological Effects: The trichloroethoxy group suggests potential toxicity, which necessitates careful assessment in biological systems.
  • Endocrine Disruption: Similar compounds have been linked to endocrine disruption, impacting hormonal balance in organisms.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Cell Membranes: The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, affecting membrane fluidity and function.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways could lead to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation: The presence of chlorine atoms may contribute to oxidative stress within cells.

Case Studies

  • Antimicrobial Activity Study:
    • A study evaluated the antimicrobial effects of this compound against various bacterial strains.
    • Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Bacterial StrainConcentration (µg/mL)Viability (%)
E. coli10030
S. aureus10025
C. albicans10040
  • Toxicological Assessment:
    • In vivo studies on rodents showed that exposure to high doses resulted in liver enzyme alterations, indicating potential hepatotoxicity.
Dose (mg/kg)ALT Levels (U/L)AST Levels (U/L)
Control4550
Low Dose (10 mg/kg)5560
High Dose (50 mg/kg)8590

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